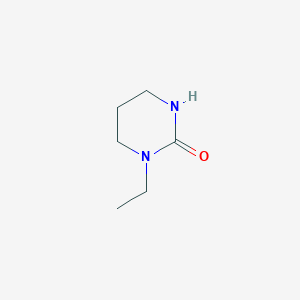

1-ethyltetrahydro-2(1H)-pyrimidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-ethyltetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common approach involves the condensation of ethylamine with a suitable carbonyl compound, followed by cyclization. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-ethyltetrahydropyrimidin-2(1H)-one often involves large-scale batch or continuous processes. These methods utilize advanced reactors and separation techniques to optimize the synthesis and purification of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 1-ethyltetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted tetrahydropyrimidinones.

Aplicaciones Científicas De Investigación

1-ethyltetrahydro-2(1H)-pyrimidinone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Actividad Biológica

1-Ethyltetrahydro-2(1H)-pyrimidinone is a compound belonging to the pyrimidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidinones are known for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Biological Activity Overview

Research indicates that pyrimidinone derivatives exhibit a range of biological activities. The specific activities of this compound include:

- Antitumor Activity : Studies have shown that certain pyrimidinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Pyrimidinones are recognized for their antibacterial and antifungal activities. Research into this compound's antimicrobial efficacy is ongoing, with preliminary results suggesting potential effectiveness against specific pathogens.

- Anti-inflammatory Effects : Some pyrimidinones have been linked to reduced inflammation in preclinical models. The anti-inflammatory potential of this compound warrants further investigation.

Antitumor Activity

A study investigating the antiproliferative effects of pyrimidinone derivatives found that certain compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds displayed IC50 values below 10 μM. Although specific data for this compound is limited, its structural similarities suggest potential activity.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 3.91 | Tubulin polymerization inhibition |

| B | HCT-116 | 0.53 | Apoptosis induction |

| C | A549 | 6.05 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

Another study focused on the synthesis of new pyrimidinone derivatives demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are scarce, related compounds have shown minimum inhibitory concentrations (MIC) in the range of 5–20 μg/mL against various bacterial strains.

Anti-inflammatory Studies

Research into pyrimidinones has also highlighted their potential in reducing inflammatory markers in vitro. For example, derivatives were shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures, indicating a possible anti-inflammatory mechanism.

Propiedades

IUPAC Name |

1-ethyl-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPZYVXETVRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.